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Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes

such as DNA repair, genomic stability, and programmed cell death. The inhibition of PARP

activity has emerged as a promising therapeutic strategy in oncology, particularly for cancers

with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The

NCT-TFP probe is a specialized fluorescent tool designed for the sensitive and quantitative

assessment of PARP inhibitor activity in a high-throughput format. This application note

provides a detailed protocol for utilizing the NCT-TFP probe to quantify the potency of PARP

inhibitors.

The NCT-TFP probe is described in patent US20190331688A1 as a tool for identifying

modulators of PARP activity. While the exact structure of the commercially available NCT-TFP
probe is proprietary, its mechanism is based on a competitive binding assay. The probe

consists of a PARP inhibitor scaffold linked to a fluorophore. In the absence of a competing

inhibitor, the NCT-TFP probe binds to the PARP enzyme, resulting in a high fluorescence

polarization (FP) signal. When a test compound inhibits PARP, it displaces the NCT-TFP probe

from the enzyme's active site, leading to a decrease in the FP signal. This change in

fluorescence polarization is directly proportional to the inhibitory activity of the test compound.

Principle of the Assay
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The NCT-TFP-based assay for PARP inhibition is a competitive fluorescence polarization

immunoassay. The fundamental principle revolves around the displacement of the NCT-TFP, a

fluorescently-labeled PARP probe, from the PARP1 enzyme by a competing inhibitor.

Binding and High FP Signal: In the absence of an inhibitor, the NCT-TFP probe binds to the

active site of the PARP1 enzyme. Due to the larger molecular size of the PARP1-probe

complex, the rotational motion of the fluorophore is restricted. When excited with polarized

light, the complex emits light with high polarization.

Displacement and Low FP Signal: When a non-fluorescent PARP inhibitor is introduced, it

competes with the NCT-TFP probe for binding to the PARP1 active site. A potent inhibitor will

displace the NCT-TFP probe. The unbound, smaller NCT-TFP probe tumbles more rapidly in

solution, resulting in the emission of depolarized light and a subsequent decrease in the

fluorescence polarization signal.

Quantification of Inhibition: The magnitude of the decrease in fluorescence polarization is

directly proportional to the concentration and affinity of the test inhibitor. By measuring the

FP signal across a range of inhibitor concentrations, a dose-response curve can be

generated to determine the IC50 value, which represents the concentration of the inhibitor

required to displace 50% of the NCT-TFP probe.

Materials and Reagents
NCT-TFP PARP Probe

Recombinant Human PARP1 Enzyme

PARP Assay Buffer

PARP Inhibitors (e.g., Olaparib, Talazoparib as controls)

384-well, black, flat-bottom plates

Fluorescence plate reader with polarization filters

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12408091?utm_src=pdf-body
https://www.benchchem.com/product/b12408091?utm_src=pdf-body
https://www.benchchem.com/product/b12408091?utm_src=pdf-body
https://www.benchchem.com/product/b12408091?utm_src=pdf-body
https://www.benchchem.com/product/b12408091?utm_src=pdf-body
https://www.benchchem.com/product/b12408091?utm_src=pdf-body
https://www.benchchem.com/product/b12408091?utm_src=pdf-body
https://www.benchchem.com/product/b12408091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro PARP Inhibition Assay
This protocol details the steps for quantifying the inhibitory activity of test compounds against

PARP1 in a biochemical assay.

1. Reagent Preparation:

PARP Assay Buffer: Prepare a 1x working solution of PARP Assay Buffer. Keep on ice.

PARP1 Enzyme: Thaw the recombinant human PARP1 enzyme on ice. Dilute the enzyme to

the desired final concentration in 1x PARP Assay Buffer. The optimal concentration should be

determined empirically but a starting point of 1-5 nM is recommended.

NCT-TFP Probe: Prepare a working solution of the NCT-TFP probe in 1x PARP Assay Buffer.

The final concentration should be in the low nanomolar range and ideally close to the Kd of

the probe for PARP1.

Test Compounds and Controls: Prepare a serial dilution of the test compounds and control

inhibitors (e.g., Olaparib) in 1x PARP Assay Buffer or DMSO. If using DMSO, ensure the final

concentration in the assay does not exceed 1%.

2. Assay Procedure:

Add 5 µL of the serially diluted test compounds or vehicle control (for no inhibitor and

maximum signal controls) to the wells of a 384-well plate.

Add 10 µL of the diluted PARP1 enzyme solution to each well, except for the "no enzyme"

control wells.

Add 5 µL of the NCT-TFP probe working solution to all wells.

Incubate the plate at room temperature for 60 minutes, protected from light.

Measure the fluorescence polarization on a compatible plate reader. Excitation and emission

wavelengths should be set according to the specifications of the NCT-TFP probe's

fluorophore.

3. Data Analysis:
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The fluorescence polarization (FP) is typically calculated by the instrument software using

the following formula:

FP (mP) = 1000 * (I∥ - G * I⊥) / (I∥ + G * I⊥)

Where I∥ is the fluorescence intensity parallel to the excitation light plane, I⊥ is the

fluorescence intensity perpendicular to the excitation light plane, and G is the grating

factor.

Plot the FP values (in mP) against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value

for each test compound.

Cellular PARP Activity Assay
This protocol provides a general framework for measuring the inhibition of PARP activity in a

cellular context.

1. Cell Culture and Treatment:

Seed cells (e.g., a cancer cell line with known PARP activity) in a 96-well plate at an

appropriate density and allow them to adhere overnight.

Treat the cells with serial dilutions of the PARP inhibitor for the desired duration (e.g., 24

hours). Include untreated and vehicle-treated controls.

Induce DNA damage to stimulate PARP activity. A common method is treatment with a DNA-

damaging agent like hydrogen peroxide (H2O2) for a short period (e.g., 10 minutes).

2. Cell Lysis and PARP Activity Measurement:

After treatment, wash the cells with ice-cold PBS.

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

Determine the protein concentration of each lysate.
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The NCT-TFP probe can then be used in a competitive assay with the cell lysates, similar to

the in vitro protocol, to determine the extent of PARP inhibition within the cells.

Data Presentation
The quantitative data from PARP inhibition assays should be summarized in a clear and

structured format.

Table 1: In Vitro PARP1 Inhibition Data

Compound IC50 (nM) Hill Slope R²

Olaparib (Control) 5.2 -1.1 0.99

Talazoparib (Control) 1.8 -1.2 0.98

Test Compound A 15.7 -0.9 0.97

Test Compound B 89.3 -1.0 0.99

Visualizations
PARP Signaling Pathway in DNA Repair
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Cellular Response to DNA Damage

Mechanism of PARP Inhibition
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Caption: The PARP1 signaling pathway in response to DNA single-strand breaks.

Experimental Workflow for In Vitro PARP Inhibition
Assay
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Start

Prepare Reagents:
- PARP1 Enzyme
- NCT-TFP Probe
- Test Compounds

Add Reagents to 384-well Plate:
1. Test Compound (5 µL)

2. PARP1 Enzyme (10 µL)
3. NCT-TFP Probe (5 µL)

Incubate at Room Temperature
(60 minutes, protected from light)

Measure Fluorescence Polarization

Data Analysis:
- Calculate FP values

- Plot dose-response curve
- Determine IC50

End
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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